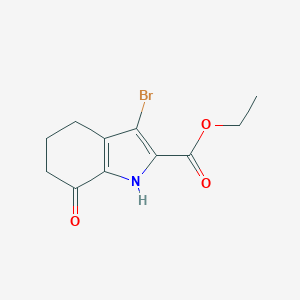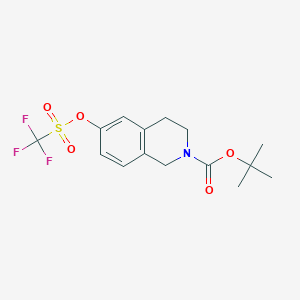
3-chloro-N-(4-fluorophenyl)benzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Intermolecular Interactions and Polymorphic Modifications 3-Chloro-N-(4-fluorophenyl)benzamide has been a subject of interest in studies focusing on intermolecular interactions and polymorphic modifications. Research has delved into the role of different intermolecular interactions in the polymorphic modifications of this compound, highlighting how weak interactions play a vital role in the formation of different polymorphic modifications, leading to observations of conformational and packing polymorphs. These weak interactions, primarily dispersive in nature, have been quantitatively investigated, enhancing our understanding of the crystal structures of such compounds (Shukla et al., 2018).
2. Disorder and Concomitant Polymorphism The occurrence of concomitant polymorphism in derivatives of this compound, resulting from disorder in the crystal structure, has been identified. Studies have shown that such disorder holds the molecular conformation identical across different forms, with variations brought by hydrogen bonds and weak interactions leading to packing polymorphism (Chopra & Row, 2008).
3. Antipathogenic Activity A derivative of this compound has been synthesized and characterized for its interaction with bacterial cells. The anti-pathogenic activity of this derivative, especially against strains known for their biofilm-forming capabilities, demonstrates the potential for the development of novel anti-microbial agents with antibiofilm properties. This highlights the compound's relevance in medicinal chemistry and pharmaceutical research (Limban et al., 2011).
4. Synthesis and Spectral Properties Research has also explored the solvent-free synthesis of derivatives of this compound, examining their spectral properties. The synthesis processes and the subsequent spectral analysis contribute to our understanding of the chemical properties of these compounds and their potential applications in various fields of chemistry (Thirunarayanan & Sekar, 2013).
5. Dimorphic Behavior and Non-Centrosymmetric Environments The dimorphic behavior of certain derivatives of this compound has been analyzed. The cooperative interplay of strong hydrogen bonds and weak intermolecular interactions is responsible for steering the molecules to pack in noncentric environments, a feature important in the study of crystallography and material science (Chopra & Row, 2005).
Zukünftige Richtungen
The future directions for research on 3-chloro-N-(4-fluorophenyl)benzamide could involve further exploration of its potential as a tyrosinase inhibitor . This could have implications for the treatment of conditions related to melanin overproduction, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Eigenschaften
IUPAC Name |
3-chloro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUABZWBUUUACJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304115 | |
| Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33489-31-5 | |
| Record name | NSC164259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)






![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
